

An In-Depth Technical Guide to the Physical Properties of Barium Iodide Hexahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium iodide hexahydrate*

Cat. No.: *B577068*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of barium iodide, with a focus on its hydrated forms. Barium iodide is an inorganic compound that exists in an anhydrous state (BaI_2) and as various hydrates, most notably the dihydrate ($\text{BaI}_2 \cdot 2\text{H}_2\text{O}$) and the hexahydrate ($\text{BaI}_2 \cdot 6\text{H}_2\text{O}$).^[1] Due to its hygroscopic nature, the anhydrous form readily absorbs atmospheric moisture to form these hydrates.^[1] This document compiles available quantitative data, outlines standard experimental methodologies for property determination, and presents a logical workflow for the characterization of such hydrated inorganic salts.

Core Physical Properties

Barium iodide is a white solid compound, with its hydrated forms appearing as colorless crystals.^{[1][2][3]} It is known to be soluble in water, ethanol, and acetone.^{[1][2][3]} Like other soluble barium salts, barium iodide is toxic.^[1]

While the hexahydrate is a recognized form of barium iodide with the CAS number 13477-15-1, detailed quantitative physical property data for this specific hydrate is not extensively documented in readily available literature.^[1] The dihydrate is the more commonly characterized hydrated form. The following table summarizes the key physical properties of the anhydrous and dihydrate forms of barium iodide for comparative analysis.

Physical Property	Barium Iodide (Anhydrous)	Barium Iodide Dihydrate	Barium Iodide Hexahydrate
CAS Number	13718-50-8[1]	7787-33-9[1]	13477-15-1[1]
Molecular Formula	BaI ₂ [1]	BaI ₂ ·2H ₂ O[1]	BaI ₂ ·6H ₂ O
Molar Mass	391.136 g/mol [1][2]	427.167 g/mol [1][2]	499.228 g/mol
Appearance	White orthorhombic crystals[1]	Colorless crystals[1][3]	Data not available
Density	5.15 g/cm ³ [1][2][3]	4.916 g/cm ³ [1][2]	Data not available
Melting Point	711 °C (decomposes)[1][2][3]	Decomposes at 740 °C[1][3][4]	Data not available
Solubility in Water	166.7 g/100 mL at 0 °C; 221 g/100 mL at 20 °C[1]	Freely soluble[1]	Freely soluble

Experimental Protocols for Physical Property Determination

The characterization of a hydrated inorganic salt like **barium iodide hexahydrate** involves a series of standard laboratory procedures to determine its physical properties.

Determination of Water of Hydration

A common method to determine the number of water molecules in a hydrate is through thermogravimetric analysis (TGA).

- Principle: The hydrated salt is heated at a controlled rate, and the mass loss is continuously monitored. The distinct mass loss steps correspond to the removal of water molecules.
- Methodology:
 - A precisely weighed sample of the hydrate is placed in a TGA furnace.

- The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- The mass of the sample is recorded as a function of temperature.
- The resulting TGA curve is analyzed to identify the temperatures at which water is lost and to calculate the percentage of water in the hydrate. From this, the value of 'x' in $\text{BaI}_2 \cdot x\text{H}_2\text{O}$ can be determined.

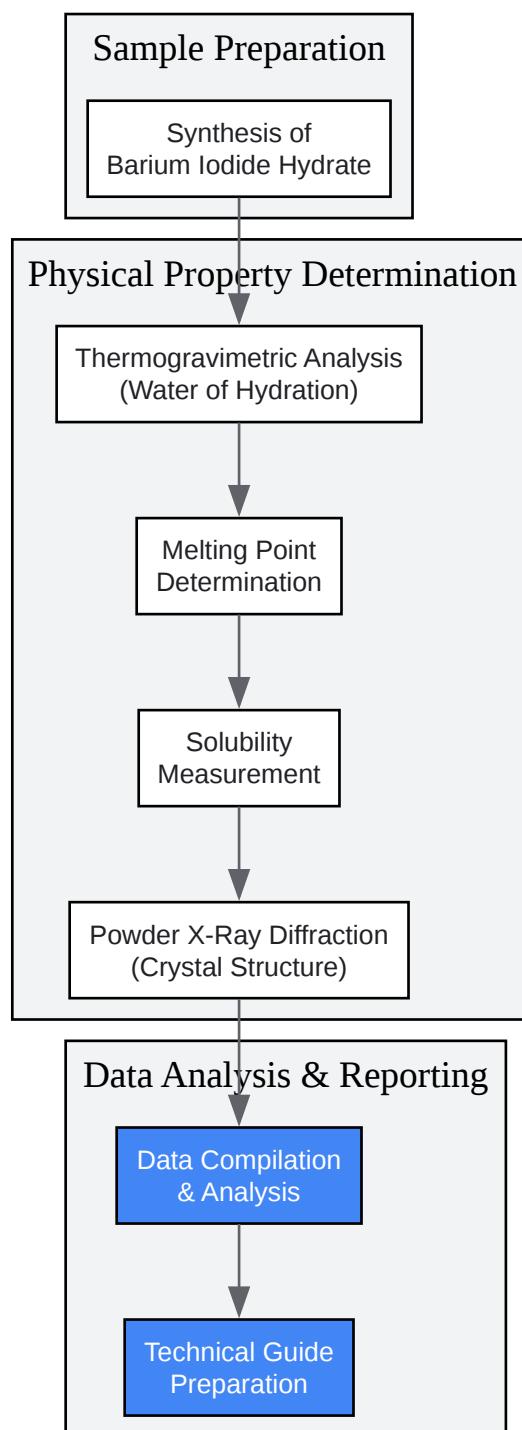
Melting Point Determination

The melting point of a hydrated salt is often a decomposition temperature.

- Principle: The temperature at which the crystalline solid transitions to a liquid state upon heating is determined. For hydrates, this is often accompanied by the release of water.
- Methodology (Capillary Method):
 - A small, finely powdered sample of the substance is packed into a capillary tube.
 - The capillary tube is placed in a melting point apparatus.
 - The sample is heated at a slow, controlled rate.
 - The temperature range from the onset of melting to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination

- Principle: The maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature is measured.
- Methodology (Isothermal Saturation Method):
 - An excess amount of the salt is added to a known volume of the solvent (e.g., deionized water) in a temperature-controlled vessel.
 - The mixture is agitated for a prolonged period to ensure equilibrium is reached.


- A known volume of the saturated solution is carefully withdrawn, ensuring no solid particles are included.
- The solvent is evaporated from the withdrawn sample, and the mass of the remaining salt is determined.
- The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of the solvent.

Crystal Structure Determination

- Principle: X-ray diffraction (XRD) is used to determine the arrangement of atoms within a crystal. The diffraction pattern is unique to a specific crystal structure.
- Methodology (Powder XRD):
 - A finely powdered sample of the crystalline material is prepared.
 - The sample is mounted in a powder diffractometer.
 - The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).
 - The intensity of the diffracted X-rays is measured at each angle.
 - The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed and compared to databases to identify the crystal structure and determine lattice parameters. The structure of anhydrous BaI_2 is known to be orthorhombic and resembles that of lead(II) chloride.[\[1\]](#)

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the physical characterization of a hydrated inorganic salt such as **barium iodide hexahydrate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of **barium iodide hexahydrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium iodide - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Barium Iodide Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 4. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of Barium Iodide Hexahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577068#barium-iodide-hexahydrate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com